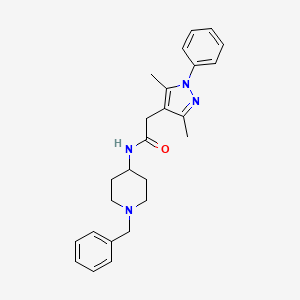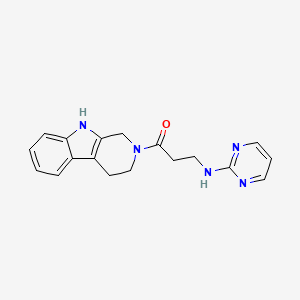![molecular formula C16H17N7O2 B11133567 N-{3-oxo-3-[(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B11133567.png)
N-{3-oxo-3-[(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]propyl}-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-oxo-3-[(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]propyl}-2-pyrazinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazinecarboxamide core with a triazolopyridine moiety, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-oxo-3-[(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]propyl}-2-pyrazinecarboxamide typically involves multiple steps:
Formation of the Triazolopyridine Moiety: This step often starts with the cyclization of appropriate precursors to form the triazolopyridine ring. Common reagents include hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.
Linking the Triazolopyridine to the Pyrazinecarboxamide: The triazolopyridine intermediate is then reacted with a suitable linker, such as a bromoalkane, to introduce the ethylamine group.
Final Coupling: The ethylamine derivative is coupled with 2-pyrazinecarboxylic acid or its derivatives under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyridine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or THF.
Substitution: Amines, thiols, in polar aprotic solvents like DMF or DMSO.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, N-{3-oxo-3-[(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]propyl}-2-pyrazinecarboxamide has shown promise in preliminary studies as an inhibitor of certain enzymes, which could make it useful in drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific molecular targets makes it a candidate for further drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical reactions due to its unique electronic properties.
Mechanism of Action
The mechanism by which N-{3-oxo-3-[(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]propyl}-2-pyrazinecarboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to the desired biological effect. For example, in cancer cells, it may inhibit kinases involved in cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Similar Compounds
N-{3-oxo-3-[(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]propyl}-2-pyrazinecarboxamide: shares similarities with other triazolopyridine derivatives and pyrazinecarboxamides.
Triazolopyridine Derivatives: These compounds are known for their biological activity, particularly as kinase inhibitors.
Pyrazinecarboxamides: These are often studied for their antimicrobial and anticancer properties.
Uniqueness
What sets This compound apart is its combined structure, which allows it to interact with multiple molecular targets simultaneously. This dual functionality can enhance its efficacy and reduce the likelihood of resistance development in therapeutic applications.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields, from chemistry to medicine.
Properties
Molecular Formula |
C16H17N7O2 |
|---|---|
Molecular Weight |
339.35 g/mol |
IUPAC Name |
N-[3-oxo-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H17N7O2/c24-15(5-7-20-16(25)12-11-17-8-9-18-12)19-6-4-14-22-21-13-3-1-2-10-23(13)14/h1-3,8-11H,4-7H2,(H,19,24)(H,20,25) |
InChI Key |
IAKMCUOUIHFUFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133506.png)
![(2Z)-2-{[5-(2-bromophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11133512.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11133523.png)
![7-[(4-fluorophenyl)methyl]-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11133526.png)
![6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11133527.png)
![(5Z)-2-[(E)-2-phenylethenyl]-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11133533.png)

![3-(3-acetyl-1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}-1-propanone](/img/structure/B11133541.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B11133545.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B11133551.png)
![6-imino-7-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11133555.png)
![N-(1-isopropyl-1H-indol-4-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide](/img/structure/B11133556.png)

